A Technical Guide to the Historical Synthesis of cis-1,2-Cyclohexanediol
A Technical Guide to the Historical Synthesis of cis-1,2-Cyclohexanediol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the seminal methodologies for the synthesis of cis-1,2-cyclohexanediol, a crucial intermediate in the synthesis of various pharmaceuticals and specialty chemicals. The following sections provide a detailed overview of key historical methods, complete with experimental protocols, quantitative data, and workflow visualizations to facilitate a comprehensive understanding of these foundational synthetic routes.
Introduction
cis-1,2-Cyclohexanediol, with its vicinal diol functional groups in a cis-configuration, has been a target of synthetic chemists for decades. Its stereochemistry makes it a valuable chiral building block and a precursor to complex molecular architectures. This guide focuses on four historically significant approaches to its synthesis: osmium tetroxide-catalyzed dihydroxylation, potassium permanganate (B83412) oxidation, the Woodward dihydroxylation, and the catalytic hydrogenation of catechol. Each method offers a unique perspective on the evolution of stereoselective synthesis.
Summary of Synthetic Methodologies
The following table summarizes the quantitative data associated with the key historical methods for the synthesis of cis-1,2-cyclohexanediol.
| Method | Key Reagents | Reaction Time | Temperature | Yield (%) | Reference |
| Osmium Tetroxide Dihydroxylation | Cyclohexene (B86901), OsO₄ (catalytic), N-Methylmorpholine-N-oxide (NMO) | Overnight | Room Temperature | 91-96.6 | Van Rheenen, V.; Kelly, R. C.; Cha, D. Y. (1976) |
| Potassium Permanganate Oxidation | Cyclohexene, KMnO₄, NaOH (catalytic) | ~30 minutes | < 15°C | 83-87 | Taylor, J. E., et al. (1984) |
| Woodward Dihydroxylation | Cyclohexene, I₂, Silver Acetate (B1210297), Acetic Acid, H₂O | Several hours | Room Temperature | Moderate | Woodward, R. B.; Brutcher, F. V. (1958) |
| Catalytic Hydrogenation of Catechol | Catechol, H₂, Raney Nickel | 15 hours | 100°C | Mixture | S. De Cauwer, et al. (2003) |
Osmium Tetroxide-Catalyzed Dihydroxylation
The catalytic osmylation of alkenes is a cornerstone of stereoselective synthesis, reliably producing cis-diols. The use of a co-oxidant, such as N-methylmorpholine-N-oxide (NMO), allows for the use of catalytic amounts of the highly toxic and expensive osmium tetroxide. This method, refined by Van Rheenen, Kelly, and Cha, provides high yields of cis-1,2-cyclohexanediol.
Experimental Protocol
Reagents:
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Cyclohexene (10.1 mL, 100 mmol)
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N-methylmorpholine-N-oxide monohydrate (18.2 g, 155 mmol)
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Osmium tetroxide (80 mg) in tert-butanol (B103910) (8 mL)
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Water (50 mL)
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Acetone (B3395972) (20 mL)
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Sodium hydrosulfite (1 g)
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Magnesium silicate (B1173343) (12 g)
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1 N Sulfuric acid
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Sodium chloride
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Ethyl acetate
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n-Butanol
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Diisopropyl ether
Procedure:
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To a 250-mL round-bottom flask, add N-methylmorpholine-N-oxide monohydrate (18.2 g), water (50 mL), and acetone (20 mL).
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To this stirred solution, add the solution of osmium tetroxide (80 mg) in tert-butanol (8 mL), followed by distilled cyclohexene (10.1 mL).
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The reaction is slightly exothermic and should be maintained at room temperature with a water bath. Stir the mixture vigorously overnight under a nitrogen atmosphere.
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Prepare a slurry of sodium hydrosulfite (1 g) and magnesium silicate (12 g) in water (80 mL) and add it to the reaction mixture.
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Filter the mixture and neutralize the filtrate to pH 7 with 1 N sulfuric acid.
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Remove the acetone by rotary evaporation and further adjust the pH to 2 with 1 N sulfuric acid.
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Saturate the aqueous solution with sodium chloride and extract with ethyl acetate.
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Concentrate the aqueous phase by azeotropic distillation with n-butanol and perform further extractions with ethyl acetate.
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Combine all ethyl acetate extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.
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Recrystallize the solid from diisopropyl ether to obtain pure cis-1,2-cyclohexanediol.[1]
Yield: 10.6 g (91%) of white crystalline plates, mp 95–97°C.[1]
Signaling Pathway and Workflow
Caption: Osmium Tetroxide-Catalyzed Dihydroxylation Workflow.
Potassium Permanganate Oxidation (Baeyer's Test)
The oxidation of alkenes with cold, dilute, alkaline potassium permanganate, known as the Baeyer's test for unsaturation, is a classic method for the synthesis of cis-diols. While it can be prone to over-oxidation, careful control of reaction conditions can lead to good yields of cis-1,2-cyclohexanediol.
Experimental Protocol
Reagents:
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Cyclohexene (0.83 g, 10 mmol)
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Potassium permanganate (1.08 g)
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Sodium hydroxide (B78521) (0.16 g)
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tert-Butyl alcohol (33 mL)
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Water (34 mL)
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Celite (filter aid)
Procedure:
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In a 100-mL flask, dissolve potassium permanganate (1.08 g) in warm water (33 mL) and then cool the solution to approximately 15°C in an ice bath.
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In a separate 100-mL flask, combine cyclohexene (0.83 g) and tert-butyl alcohol (33 mL).
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Dissolve sodium hydroxide (0.16 g) in water (1 mL) and add this solution to the cyclohexene-alcohol mixture. Cool this flask to between -5°C and 0°C and add approximately 16 g of ice.
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While stirring vigorously, add the potassium permanganate solution dropwise to the cyclohexene mixture, maintaining the temperature below 15°C. A brown precipitate of manganese dioxide will form.
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After the addition is complete, add approximately 0.7 g of Celite and heat the mixture almost to boiling with frequent stirring.
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Filter the hot solution quickly. Wash the filter cake with a warm mixture of water (7 mL) and tert-butyl alcohol (7 mL).
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Combine the filtrate and washings. The cis-1,2-cyclohexanediol can be isolated from the filtrate by evaporation of the solvents and subsequent purification.
Yield: Preparative scale syntheses under optimized conditions have reported yields of 83–87%.
Signaling Pathway and Workflow
Caption: Potassium Permanganate Oxidation Workflow.
Woodward Dihydroxylation
The Woodward dihydroxylation provides a method for the cis-dihydroxylation of alkenes using iodine and silver acetate in wet acetic acid. This reaction proceeds through a cyclic acetoxonium ion intermediate, which is then attacked by water to give the cis-product.
Experimental Protocol
Reagents:
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Cyclohexene
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Iodine
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Silver acetate
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Glacial acetic acid
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Water
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Potassium hydroxide (for hydrolysis)
Procedure:
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Dissolve cyclohexene in glacial acetic acid containing a stoichiometric amount of water.
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Add one equivalent of iodine and one equivalent of silver acetate to the solution.
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Stir the mixture at room temperature for several hours. The reaction progress can be monitored by the disappearance of the iodine color.
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Upon completion, the reaction mixture contains the monoacetylated cis-diol.
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The crude product is isolated by extraction.
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The monoester is then hydrolyzed by treatment with a solution of potassium hydroxide to afford the final cis-1,2-cyclohexanediol.
-
The diol is purified by recrystallization or distillation.
Yield: This method typically provides moderate yields of the cis-diol.
Signaling Pathway and Workflow
Caption: Woodward Dihydroxylation Logical Flow.
Catalytic Hydrogenation of Catechol
The catalytic hydrogenation of catechol (1,2-dihydroxybenzene) over transition metal catalysts such as Raney nickel is another historical route to 1,2-cyclohexanediol. However, this method often leads to a mixture of cis and trans isomers, and achieving high selectivity for the cis isomer can be challenging. Over-reduction to cyclohexanol (B46403) or cyclohexane (B81311) is also a common side reaction.
Experimental Protocol
Reagents:
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Catechol (1,2-dihydroxybenzene)
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Raney Nickel (W4 type)
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Absolute ethanol (B145695)
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Hydrogen gas
Procedure:
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In a high-pressure autoclave (Parr apparatus), dissolve catechol (10 g, 90.8 mmol) in absolute ethanol (50 mL).
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Carefully add Raney nickel (15 g, as a slurry in ethanol) to the solution.
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Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 100 atmospheres.
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Heat the mixture to 100°C and stir for 15 hours.
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After cooling and carefully venting the reactor, filter the reaction mixture through Celite to remove the catalyst.
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Evaporate the solvent under reduced pressure to obtain a viscous mixture of cyclohexanediol isomers.
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Separation of the cis and trans isomers typically requires fractional crystallization or chromatography.
Yield: This method generally produces a mixture of cis and trans isomers, with the ratio depending on the specific catalyst and reaction conditions. High selectivity for the cis isomer is not typically observed with historical Raney nickel systems.
Signaling Pathway and Workflow
Caption: Catalytic Hydrogenation of Catechol Workflow.
Conclusion
The historical synthesis of cis-1,2-cyclohexanediol showcases a range of stereoselective oxidation and reduction techniques. While modern methods may offer improvements in efficiency, safety, and selectivity, these foundational reactions remain integral to the education of organic chemists and continue to inform the development of new synthetic strategies. The osmium tetroxide-catalyzed dihydroxylation stands out for its high yield and stereospecificity, whereas the potassium permanganate and Woodward methods offer valuable alternatives. The catalytic hydrogenation of catechol, while less selective, highlights an early approach from an aromatic precursor. This guide provides the necessary technical details for the replication and understanding of these important historical syntheses.
